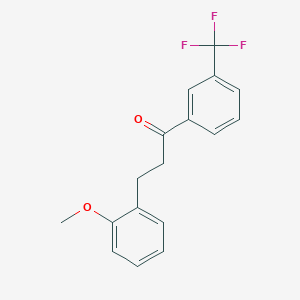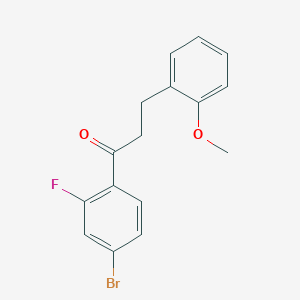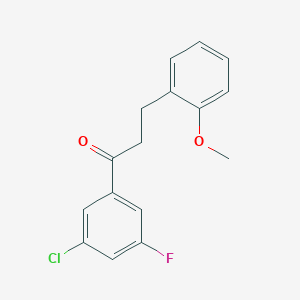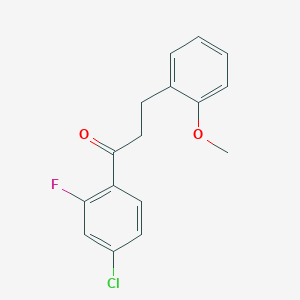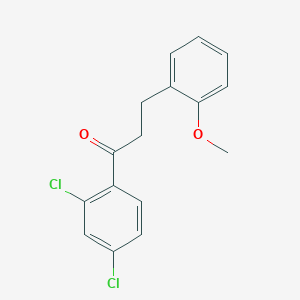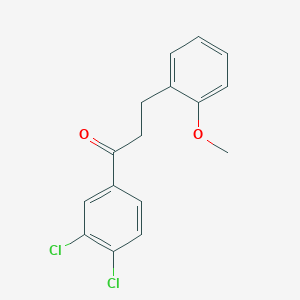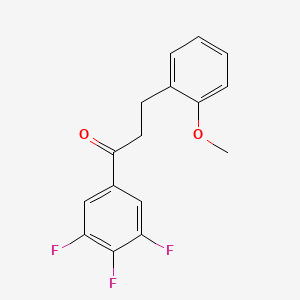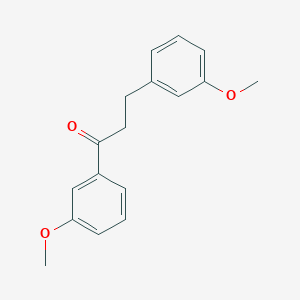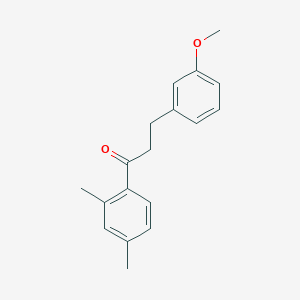
4'-Bromo-2'-fluoro-3-(2-thiomethylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4’-Bromo-2’-fluoro-3-(2-thiomethylphenyl)propiophenone consists of a bromine atom, a fluorine atom, a sulfur atom, and a methyl group attached to different positions on the phenyl rings.Chemical Reactions Analysis
While specific chemical reactions involving 4’-Bromo-2’-fluoro-3-(2-thiomethylphenyl)propiophenone are not detailed in the search results, it’s known that reaction conditions can be manipulated to control the outcomes of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Bromo-2’-fluoro-3-(2-thiomethylphenyl)propiophenone include a molecular weight of 353.3 g/mol. More specific properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
1. Electronic Properties in Conjugated Polythiophenes
The compound has been studied for its use in altering the electronic properties of conjugated polythiophenes. In research conducted by Frédéric Gohier et al., a synthetic route was explored that involved the manipulation of similar compounds. This has implications for the development of materials with specific electronic properties, useful in various applications like organic electronics (Gohier et al., 2013).
2. Development of Low Melting Esters with Nematic Ranges
The compound's structural analogs have been used in the synthesis of new series of low melting esters, as studied by G. W. Gray and S. Kelly. These esters display significant nematic ranges and are important in the development of materials for liquid crystal displays and other electrooptical applications (Gray & Kelly, 1981).
3. Synthesis of Novel Copolymers
In the field of polymer chemistry, the compound and its related chemicals have been utilized in the synthesis of novel copolymers. A study by G. Kharas et al. involved the preparation of ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates and their copolymerization with styrene, contributing to the development of materials with unique properties (Kharas et al., 2016).
4. Biological Activity and Synthesis
Although directly related research on the compound's biological activity is limited, analogous compounds have been synthesized and studied for their biological activities, including local anesthetic and anti-inflammatory properties. An example is the work of G. Gevorgyan et al., who synthesized hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones (Gevorgyan et al., 1989).
5. Photoalignment in Liquid Crystals
The compound's structural relatives have been explored for their potential in photoalignment of liquid crystals. Research by G. Hegde et al. showed that such compounds could be used to promote excellent photoalignment in nematic liquid crystals, which is crucial for the development of advanced liquid crystal displays (Hegde et al., 2013).
Propiedades
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFOS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMIMDAVNCGIQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644339 |
Source


|
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898780-31-9 |
Source


|
| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-[2-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


